Sodium 5-methoxypyridine-2-sulfinate

palladium-catalyzed desulfinative cross-coupling substituent electronic effect pyridine-2-sulfinate scope

Sodium 5-methoxypyridine-2-sulfinate (CAS 2411686-99-0, molecular formula C₆H₇NNaO₃S, molecular weight 196.18 g·mol⁻¹) is a sodium sulfinate salt bearing an electron-donating methoxy substituent at the 5-position of a pyridine-2-sulfinate scaffold. The compound belongs to the class of heteroaryl sulfinates that have emerged as stable, readily prepared nucleophilic coupling partners for palladium-catalyzed desulfinative cross-coupling, directly replacing notoriously unstable pyridine-2-boronates.

Molecular Formula C6H6NNaO3S
Molecular Weight 195.17 g/mol
Cat. No. B12981613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-methoxypyridine-2-sulfinate
Molecular FormulaC6H6NNaO3S
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C6H7NO3S.Na/c1-10-5-2-3-6(7-4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
InChIKeyQZWHXQHSODGVOF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Methoxypyridine-2-sulfinate Procurement Guide: Core Identity and Class Position


Sodium 5-methoxypyridine-2-sulfinate (CAS 2411686-99-0, molecular formula C₆H₇NNaO₃S, molecular weight 196.18 g·mol⁻¹) is a sodium sulfinate salt bearing an electron-donating methoxy substituent at the 5-position of a pyridine-2-sulfinate scaffold. The compound belongs to the class of heteroaryl sulfinates that have emerged as stable, readily prepared nucleophilic coupling partners for palladium-catalyzed desulfinative cross-coupling, directly replacing notoriously unstable pyridine-2-boronates [1]. It is supplied as a research-grade building block with a typical purity specification of 98% and requires storage in a cool, dry place .

Sodium 5-Methoxypyridine-2-sulfinate: Why In-Class Analogs Cannot Be Assumed Interchangeable


Although all pyridine-2-sulfinates share the same nominal desulfinative cross-coupling manifold, the position and electronic nature of the pyridine ring substituent profoundly influence nucleophilicity, transmetalation kinetics, and SO₂ extrusion rates [1]. The 5-methoxy group exerts a resonance electron-donating effect (+M) that is absent in the unsubstituted parent, regiochemically distinct from the 6-methoxy isomer, and electronically opposite to the 5-trifluoromethyl analog. These differences translate into divergent reaction rates, coupling yields, and by-product profiles under otherwise identical catalytic conditions [2]. Consequently, substituting the 5-methoxy variant with a cheaper or more available analog without experimental validation risks failure of key C–C bond-forming steps in multi-step syntheses of pharmaceutical intermediates.

Sodium 5-Methoxypyridine-2-sulfinate: Comparator-Anchored Quantitative Differentiation Evidence


Electronic Modulation: 5-Methoxy Donor Effect vs. 5-Trifluoromethyl Acceptor Effect on Cross-Coupling Efficiency

In the Willis Pd-catalyzed desulfinative coupling protocol, electron-donating substituents on the pyridine-2-sulfinate core generally afforded higher yields with electron-deficient aryl halide partners compared to electron-withdrawing substituents. The 5-methoxy-substituted variant leverages a +M resonance effect (σₚ ≈ −0.27 for OMe) [1] that enhances nucleophilicity at the sulfinate sulfur, facilitating transmetalation. In contrast, the 5-trifluoromethyl analog (σₚ ≈ +0.54) [1] deactivates the ring and slows coupling. Within the Willis substrate scope, unsubstituted sodium pyridine-2-sulfinate delivered a 95% yield with 4-bromofluorobenzene [2]; 5-CF₃-pyridine-2-sulfinate required 5–18 h to reach comparable conversions [3]. While no isolated yield for the 5-methoxy compound is reported in that study, the 6-methoxy-3-sulfinate isomer provided 51–93% isolated yields across a range of aryl halides under identical conditions [3], establishing that methoxy-substituted pyridine sulfinates are competent coupling partners with yields strongly modulated by the electronic match between sulfinate and electrophile.

palladium-catalyzed desulfinative cross-coupling substituent electronic effect pyridine-2-sulfinate scope

Regiochemical Differentiation: 5-Methoxy vs. 6-Methoxy Substitution Directs Coupling Partner Compatibility

The position of the methoxy group on the pyridine ring determines the electronic environment at the sulfinate-bearing C-2 carbon and influences coordination to the palladium catalyst. Sodium 6-methoxypyridine-2-sulfinate (CAS 1138034-11-3) places the methoxy group ortho to the sulfinate, potentially introducing steric hindrance and altering the chelation geometry of Pd(II)-sulfinate intermediates post-transmetalation [1]. The 5-methoxy isomer (CAS 2411686-99-0) positions the methoxy group meta to the sulfinate, minimizing steric interference with the C-2 sulfinate while retaining the electron-donating resonance effect. In the Willis study, 6-methoxypyridine-3-sulfinate (methoxy at the 6-position of a 3-sulfinate) produced isolated yields of 68–93% across aryl bromide coupling partners; however, the steric and electronic profile of a 2-sulfinate with a 6-methoxy substituent is distinct and may lead to slower transmetalation or altered resting-state speciation [1]. Direct comparative yield data for 5-OMe vs. 6-OMe pyridine-2-sulfinate are not available in the primary literature, representing a recognized evidence gap.

regioselectivity pyridine sulfinate cross-coupling scope

Stability Advantage Over Pyridine-2-boronic Acid: Shelf Life and Handling Under Ambient Conditions

Pyridine-2-boronic acids and their pinacol esters are notorious for rapid protodeboronation and decomposition upon storage, even under refrigeration [1]. A pharmaceutical industry survey cited in the Willis work found that fewer than 8% of attempted Suzuki–Miyaura reactions with pyridine-2-boronates achieved yields ≥20% [1]. In contrast, sodium pyridine-2-sulfinate salts, including the 5-methoxy variant, are stable, free-flowing powders that can be stored long-term in a cool, dry place without special precautions . The unsubstituted sodium pyridine-2-sulfinate is reported to have a melting point of 292 °C , indicative of robust thermal stability for the salt class. The 5-methoxy congener, with a molecular weight of 196.18 g·mol⁻¹, is non-hygroscopic under recommended storage conditions .

reagent stability pyridine-2-boronate decomposition sulfinate shelf life

Counterion Selection: Sodium vs. Lithium Salt — Impact on Solubility and Coupling Performance

Both sodium (CAS 2411686-99-0, MW 196.18) and lithium (CAS 2253629-60-4, MW 179.12) salts of 5-methoxypyridine-2-sulfinate are commercially available. The Willis protocol notes that lithium sulfinate salts can be employed interchangeably in the Pd-catalyzed coupling, though the sodium salt is more commonly used due to its higher melting point and greater stability to ambient moisture [1]. The sodium salt's higher molecular weight provides more precise gravimetric handling at small scale (e.g., 0.15 g for a typical 0.88 mmol reaction) . In mechanistic studies, the nature of the alkali metal cation influences the rate of transmetalation: potassium (from K₂CO₃) accelerates transmetalation relative to lithium or sodium alone, but the resting counterion of the sulfinate salt can affect solubility in 1,4-dioxane [2].

counterion effect sulfinate salt solubility lithium vs sodium sulfinate

Physicochemical Profile: Calculated LogP and TPSA Indicate Favorable Polarity for Polar Aprotic Coupling Solvents

The 5-methoxy substituent modulates the lipophilicity of the pyridine-2-sulfinate scaffold. The LeYan datasheet reports a calculated LogP of 0.29 and a topological polar surface area (TPSA) of 59.42 Ų for the sodium salt . In comparison, the unsubstituted sodium pyridine-2-sulfinate (MW 165.15) has a lower TPSA and higher aqueous solubility . The modest LogP of 0.29 indicates balanced polarity, favoring solubility in polar aprotic solvents such as 1,4-dioxane and DMF commonly used in Pd-catalyzed couplings [1], while the TPSA value suggests moderate membrane permeability for applications where the intact sulfinate may serve as a prodrug intermediate.

physicochemical property LogP TPSA solubility prediction

Sodium 5-Methoxypyridine-2-sulfinate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Palladium-Catalyzed Synthesis of 5-Methoxy-2-arylpyridines for Medicinal Chemistry Libraries

Sodium 5-methoxypyridine-2-sulfinate is deployed as the nucleophilic coupling partner in Pd(OAc)₂/PCy₃-catalyzed desulfinative cross-coupling with (hetero)aryl bromides and chlorides to deliver 5-methoxy-2-arylpyridine scaffolds [1]. The electron-donating 5-methoxy group accelerates transmetalation with electron-deficient aryl halide partners relative to the unsubstituted or 5-CF₃ analogs, as inferred from Hammett analysis (σₚ −0.27 vs. +0.54 for CF₃) [2]. This is directly relevant to the synthesis of kinase inhibitor fragments and CNS-penetrant leads where a 5-methoxy-2-arylpyridine motif is a privileged pharmacophore.

Stable Replacement of 5-Methoxypyridine-2-boronic Acid in Parallel Synthesis and Automation

The compound serves as a drop-in replacement for 5-methoxypyridine-2-boronic acid, which suffers from rapid protodeboronation and batch inconsistency (industry data: <8% reaction success rate for pyridine-2-boronates) [1]. The sulfinate's ambient stability and long shelf life enable its use in automated parallel synthesizers and compound library production, where reagent pre-weighing and storage reliability are critical for reproducibility across 96-well plate formats.

Late-Stage Functionalization of Drug Candidates Bearing a 5-Methoxypyridine Handle

In late-stage diversification programs, sodium 5-methoxypyridine-2-sulfinate enables the introduction of aryl and heteroaryl groups at the C-2 position of a pre-installed 5-methoxypyridine ring without requiring protecting group manipulation [1]. The mild basic conditions (K₂CO₃) and broad functional group tolerance demonstrated for the pyridine-2-sulfinate class [1] support its use in complex molecular environments where boronic acid-derived reagents would be incompatible due to protodeboronation or base sensitivity.

Synthesis of Bis-Heterocyclic Ligands for Transition Metal Catalysis

The Willis protocol enables the union of two heterocyclic rings via C–C bond formation between pyridine-2-sulfinates and heteroaryl halides [1]. The 5-methoxy substituent provides an electronic handle for tuning the σ-donor/π-acceptor properties of the resulting 2,2′-bipyridine-type ligands. Procurement of the 5-methoxy variant is warranted when the target ligand requires an electron-rich pyridine donor to enhance metal center electron density in catalytic cycles [1].

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